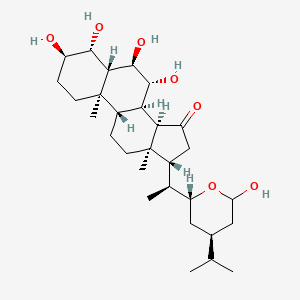
Ammodendrine
Übersicht
Beschreibung
Wirkmechanismus
Biochemical Pathways
Ammodendrine is a part of the larger group of plant secondary metabolites known as alkaloids . Alkaloids can act as defense compounds in plants, being efficient against pathogens and predators due to their toxicity
Pharmacokinetics
It’s known that the compound has a molecular weight of 2083000 , which may influence its pharmacokinetic properties
Result of Action
It’s known that this compound has a role as a plant metabolite and a teratogenic agent . This suggests that the compound may have significant effects at the molecular and cellular level, potentially leading to birth defects, embryo death, or altered development .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature was found to be a key factor affecting the stem sap flow velocity of Haloxylon ammodendron, a plant known to contain this compound . This suggests that environmental conditions could potentially influence the action of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammodendrine can be synthesized through the hydrogenation of l-anabasine, which forms four stereoisomers . The reaction conditions for this process typically involve the use of a hydrogenation catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of isothis compound involves the extraction of the compound from the herbs of Ammodendron conollyi . The extraction process uses solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Analyse Chemischer Reaktionen
Types of Reactions: Ammodendrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: The reduction of isothis compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving isothis compound often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various stereoisomers and bipiperidyl derivatives .
Wissenschaftliche Forschungsanwendungen
Ammodendrine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, isothis compound is being investigated for its potential therapeutic properties. Industrially, it is used in the production of various chemical products.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
1-[5-[(2R)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(15)14-8-4-5-11(9-14)12-6-2-3-7-13-12/h9,12-13H,2-8H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKLQIQRPUDADG-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(=C1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCC(=C1)[C@H]2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964226 | |
| Record name | 1-[5-(Piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494-15-5 | |
| Record name | 1-[3,4-Dihydro-5-(2R)-2-piperidinyl-1(2H)-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammodendrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[5-(Piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMMODENDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0X8I482C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of isoammodendrine based on available research?
A1: One study elucidates the crystal and molecular structure of isothis compound hydriodide using X-ray diffraction. [] This research provides valuable insights into the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and spatial orientation. This information is crucial for understanding the compound's interactions with other molecules and predicting its potential biological activity.
Q2: How has thin-layer chromatography been employed in isothis compound research?
A2: Thin-layer chromatography played a key role in analyzing the products resulting from the hydrogenation of isothis compound, alongside other related alkaloids like anabasine and this compound. [] This technique allows researchers to separate and identify different compounds within a mixture based on their differential affinities for a stationary phase and a mobile phase. By comparing the chromatographic behavior of isothis compound and its hydrogenation products, researchers can gain insights into the compound's reactivity and potential transformation pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1h-Pyrazolo[3,4-d]pyrimidine](/img/structure/B1217852.png)











